molecular formula C13H18N2O3S B5837717 1-(phenylsulfonyl)-4-propionylpiperazine

1-(phenylsulfonyl)-4-propionylpiperazine

Cat. No. B5837717
M. Wt: 282.36 g/mol
InChI Key: FKVWUSPJIZZDNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(phenylsulfonyl)-4-propionylpiperazine (PSPP) is a chemical compound that belongs to the class of piperazine derivatives. It is a synthetic compound that has been extensively used in scientific research due to its unique properties. The compound has been found to have potential therapeutic applications in various fields, including neuroscience and oncology. In

Mechanism of Action

The mechanism of action of 1-(phenylsulfonyl)-4-propionylpiperazine is not fully understood. However, it has been found to modulate the activity of serotonin receptors, particularly 5-HT2A and 5-HT2C receptors. The compound has also been found to inhibit the activity of certain enzymes, including monoamine oxidase A and B.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. The compound has been found to modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This compound has also been found to have anxiolytic and antidepressant effects in animal models. In addition, the compound has been found to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

1-(phenylsulfonyl)-4-propionylpiperazine has several advantages for lab experiments. The compound is readily available and can be synthesized easily using well-established methods. This compound is also stable and can be stored for long periods without degradation. However, this compound has certain limitations for lab experiments. The compound has poor solubility in water, which can limit its use in certain experiments. In addition, the compound has not been extensively studied in humans, which limits its potential therapeutic applications.

Future Directions

There are several future directions for research on 1-(phenylsulfonyl)-4-propionylpiperazine. One potential direction is to study the compound's potential as an anticancer agent in more detail. Another potential direction is to study the compound's effects on other neurotransmitter systems, such as the GABAergic and glutamatergic systems. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans. Overall, this compound is a promising compound that has the potential for various therapeutic applications and warrants further research.

Synthesis Methods

The synthesis of 1-(phenylsulfonyl)-4-propionylpiperazine involves the reaction of 1-(phenylsulfonyl)piperazine with propionyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is subsequently treated with an acid to yield the final product. The synthesis method of this compound is well-established and has been reported in various scientific literature.

Scientific Research Applications

1-(phenylsulfonyl)-4-propionylpiperazine has been extensively used in scientific research due to its unique properties. The compound has been found to have potential therapeutic applications in various fields, including neuroscience and oncology. In neuroscience, this compound has been used to study the role of serotonin receptors in the regulation of behavior and mood. The compound has also been found to have potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

1-[4-(benzenesulfonyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-2-13(16)14-8-10-15(11-9-14)19(17,18)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVWUSPJIZZDNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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